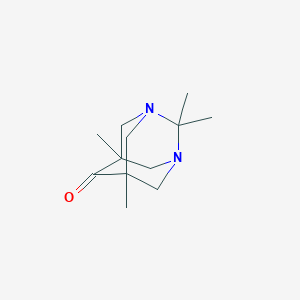
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a bicyclic compound that belongs to the class of azabicycloalkanes and has a unique structure that makes it an interesting subject of study. In
Mechanism Of Action
The mechanism of action of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- is not fully understood. However, it is known to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can improve memory and learning. It is also believed to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical And Physiological Effects
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve memory and learning, reduce anxiety, and have antitumor effects. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in memory and learning. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with animals or cells in vitro.
Future Directions
There are several future directions for research on 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl-. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction is to explore its antitumor effects and its potential use in cancer therapy. Additionally, further studies can be conducted to understand its mechanism of action and to identify any potential side effects or toxicity concerns. Overall, 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- is a promising compound that has the potential to contribute to the development of new therapies and treatments in various fields.
Synthesis Methods
The synthesis of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- can be achieved through several methods. One of the commonly used methods is the reaction of 2,5-dimethyl-2,5-hexanediol with phosgene to form 2,5-dimethyl-2,5-hexanediylidene bis(carbamate). This compound is then reacted with sodium azide to form the desired compound. Other methods include the reaction of 2,5-dimethyl-2,5-hexanediol with phosgene and ammonia, or the reaction of 2,5-dimethyl-2,5-hexanediol with phosgene and methylamine.
Scientific Research Applications
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. It has also been studied for its potential use as an antitumor agent, due to its ability to inhibit the growth of cancer cells.
properties
CAS RN |
108790-76-7 |
|---|---|
Product Name |
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 2,2,5,7-tetramethyl- |
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2,2,5,7-tetramethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C12H20N2O/c1-10(2)13-5-11(3)6-14(10)8-12(4,7-13)9(11)15/h5-8H2,1-4H3 |
InChI Key |
ZSYSVGAURGYYKV-UHFFFAOYSA-N |
SMILES |
CC1(N2CC3(CN1CC(C2)(C3=O)C)C)C |
Canonical SMILES |
CC1(N2CC3(CN1CC(C2)(C3=O)C)C)C |
Other CAS RN |
108790-76-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



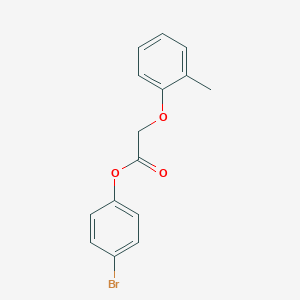
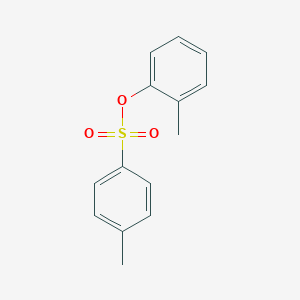
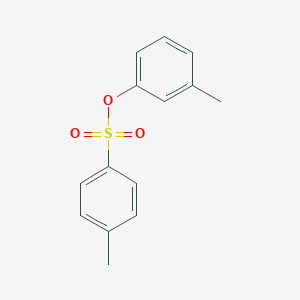
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)

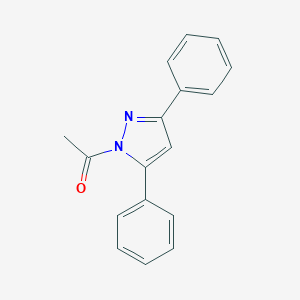
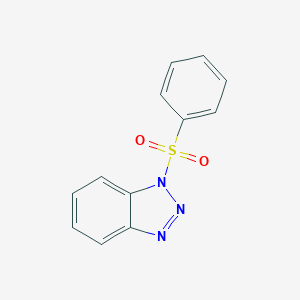
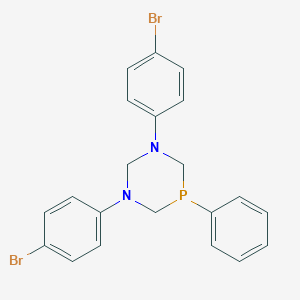
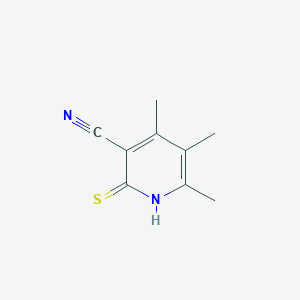
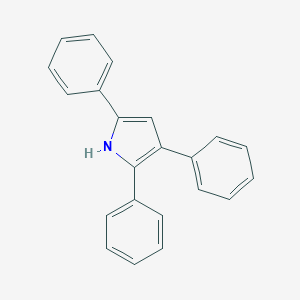
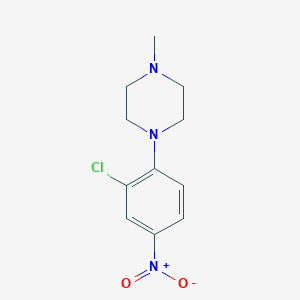
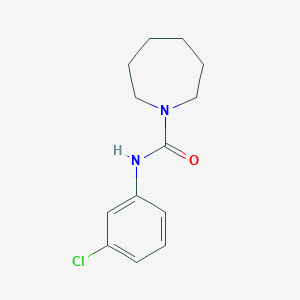
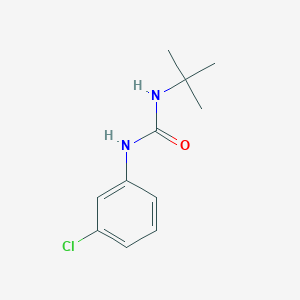
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)